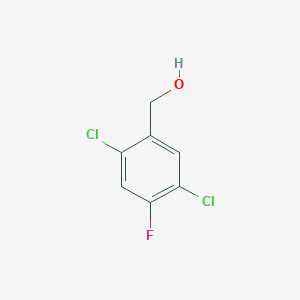

2,5-Dichloro-4-fluorobenzyl alcohol

Description

BenchChem offers high-quality 2,5-Dichloro-4-fluorobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-fluorobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2FO |

|---|---|

Molecular Weight |

195.01 g/mol |

IUPAC Name |

(2,5-dichloro-4-fluorophenyl)methanol |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |

InChI Key |

KTNRJNXVTQBQDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,5-Dichloro-4-fluorobenzyl Alcohol

Technical Guide for Research & Development

Executive Summary

Target Molecule: 2,5-Dichloro-4-fluorobenzyl alcohol Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 194.03 g/mol Key Precursor: 2,5-Dichloro-4-fluorobenzoic acid (CAS 35989-28-7)[1]

This technical guide details the synthesis, purification, and characterization of 2,5-dichloro-4-fluorobenzyl alcohol , a critical halogenated building block used in the development of pyrethroid insecticides and fluoro-pharmaceuticals.[1] The presence of the fluorine atom at the para position, flanked by chlorine atoms, imparts unique lipophilicity and metabolic stability, making this intermediate highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, the synthesis is approached via the reduction of the corresponding benzoic acid derivative. This route is preferred over the hydrolysis of benzyl halides due to the high availability of the acid precursor and the avoidance of over-alkylation side products.

Strategic Disconnections

The retrosynthetic logic prioritizes the Carboxylic Acid Reduction pathway using chemoselective borane reagents or a two-step activation-reduction sequence.[1]

Figure 1: Retrosynthetic analysis highlighting the primary acid reduction pathway (Green) and alternative aldehyde route (Yellow).[1]

Experimental Protocols

Method A: Direct Reduction via Borane-THF (Primary Route)

This method is selected for its high chemoselectivity, reducing the carboxylic acid without affecting the aryl-halogen bonds.[1]

Reagents:

-

2,5-Dichloro-4-fluorobenzoic acid (1.0 equiv)[1]

-

Borane-tetrahydrofuran complex (BH₃[1][2]·THF), 1.0 M solution (1.5 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)[3]

Protocol:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 2,5-dichloro-4-fluorobenzoic acid (10.0 mmol, 2.09 g) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise add BH₃·THF (1.0 M, 15 mL, 15.0 mmol) via a pressure-equalizing addition funnel over 20 minutes. Note: Evolution of hydrogen gas will occur.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat to reflux (66 °C) for 2–4 hours to ensure completion. Monitor by TLC (30% EtOAc/Hexanes).

-

Quenching: Cool the mixture to 0 °C. Cautiously add Methanol (10 mL) dropwise to quench excess borane. Stir for 30 minutes until gas evolution ceases.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and Brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol.

Method B: Two-Step Activation-Reduction (Scalable Alternative)

Preferred for larger scales to avoid the cost and hazards of Borane reagents.[1]

Protocol:

-

Activation: Reflux the starting acid (10 mmol) in Thionyl Chloride (SOCl₂, 5 mL) with a catalytic drop of DMF for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.

-

Reduction: Dissolve the crude acid chloride in THF (20 mL) and add it dropwise to a suspension of Sodium Borohydride (NaBH₄, 20 mmol) in THF at 0 °C. Stir for 2 hours.

-

Workup: Quench with dilute HCl, extract with DCM, and dry.

Purification & Process Optimization

The crude product typically presents as a white to off-white solid.

| Parameter | Specification / Condition | Impact on Quality |

| Solvent Quality | Anhydrous THF (<50 ppm H₂O) | Critical.[1] Water destroys BH₃, lowering yield. |

| Temperature | Reflux (65-70 °C) | Essential for driving the reduction of the sterically hindered acid. |

| Quenching | Slow MeOH addition | Prevents rapid H₂ evolution and potential pressure buildup. |

| Purification | Recrystallization (Hexane/EtOAc) | Removes trace unreacted acid. |

Critical Process Parameter (CPP) Workflow:

Figure 2: Purification workflow ensuring removal of boron byproducts and unreacted starting material.[1]

Characterization

The structure is confirmed by the distinct splitting patterns arising from the fluorine-proton coupling.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (d, J = 7.2 Hz, 1H): Aromatic proton at C3 (ortho to F). The large coupling constant is characteristic of ortho H-F coupling.

-

δ 7.25 (d, J = 5.5 Hz, 1H): Aromatic proton at C6 (meta to F). Shows smaller meta H-F coupling.

-

δ 4.72 (s, 2H): Benzylic methylene (-CH ₂OH). May appear as a doublet if OH coupling is resolved.

-

δ 2.10 (br s, 1H): Hydroxyl proton (-OH ).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -115.0 ppm (s): Diagnostic singlet for the aromatic fluorine atom.

-

Infrared Spectroscopy (FT-IR)[1]

-

3300–3400 cm⁻¹: Broad O-H stretch (Alcohol).

-

2850–2950 cm⁻¹: C-H stretch (Aliphatic).

-

1480, 1580 cm⁻¹: C=C Aromatic ring stretch.

-

1100–1200 cm⁻¹: C-F stretch (Strong band).

-

700–800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (M⁺): 194 (100%), 196 (64%), 198 (10%).

-

Pattern: The characteristic isotope pattern of a Cl₂ species (9:6:1 intensity ratio) confirms the presence of two chlorine atoms.

-

Fragment: m/z 177 [M-OH]⁺ (loss of hydroxyl).

Safety & Handling

Signal Word: WARNING

-

Hazards:

-

Precautions:

-

Use Borane-THF in a fume hood; it is flammable and generates hydrogen gas upon contact with moisture.

-

Wear nitrile gloves and chemical safety goggles.

-

Store the final product in a cool, dry place away from oxidizing agents.

-

References

-

Acid Precursor Data: PubChem. 2,4-Dichloro-5-fluorobenzoic acid (Isomer Reference). National Library of Medicine. [Link][5]

-

General Reduction Protocol: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.[1] [Link]

-

Borane Reagent Safety: Common Organic Chemistry. Reduction of Carboxylic Acids to Alcohols. [Link]

- Fluorine Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

Sources

- 1. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,5-Difluorobenzyl alcohol | C7H6F2O | CID 522599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Crystal Structure Analysis of 2,5-dichloro-4-fluorobenzyl alcohol: From Synthesis to Structural Elucidation

This technical guide provides an in-depth walkthrough of the complete workflow for the crystal structure analysis of 2,5-dichloro-4-fluorobenzyl alcohol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental choices and methodologies. The narrative follows a logical progression from the synthesis of the target compound to the ultimate interpretation of its three-dimensional atomic arrangement.

Introduction: The Significance of Halogenated Benzyl Alcohols

Halogenated benzyl alcohols are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The specific placement of halogen atoms on the benzene ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, making these compounds valuable building blocks in drug design. 2,5-dichloro-4-fluorobenzyl alcohol, with its distinct substitution pattern, presents an interesting case for structural analysis. Understanding its precise three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount for predicting its chemical behavior and its potential interactions with biological targets.[3][4]

Synthesis and Crystallization: Obtaining High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals, which is often the most challenging step.[5][6]

Synthesis of 2,5-dichloro-4-fluorobenzyl alcohol

A plausible synthetic route to 2,5-dichloro-4-fluorobenzyl alcohol involves the reduction of the corresponding benzaldehyde. This is a common and effective method for preparing benzyl alcohol derivatives.[7]

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,5-dichloro-4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C with stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. The crude 2,5-dichloro-4-fluorobenzyl alcohol is then purified by column chromatography on silica gel.

Crystallization

The formation of single crystals suitable for SCXRD is a critical bottleneck.[5][6] Several techniques can be employed to obtain crystals of 2,5-dichloro-4-fluorobenzyl alcohol.

Experimental Protocol: Crystallization

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) in a loosely capped vial. The solvent is allowed to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container with a less volatile solvent (the precipitant) in which the compound is less soluble.[8] The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[8]

-

Antisolvent Crystallization: An antisolvent, in which the compound is insoluble, is slowly added to a solution of the compound until turbidity is observed. The solution is then warmed until it becomes clear and allowed to cool slowly to room temperature.[8]

The choice of solvent and crystallization technique is often empirical and may require screening of various conditions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4]

Data Collection

A suitable single crystal of 2,5-dichloro-4-fluorobenzyl alcohol is selected under a microscope and mounted on a goniometer.[9] The data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.[10]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal with dimensions of approximately 0.1-0.2 mm is mounted on a cryoloop.[9]

-

Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector.[9]

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4][11]

The quality of the diffraction data is crucial for a successful structure determination.[12]

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (hkl).[13] This process involves several steps:

-

Indexing: Determining the unit cell parameters and the crystal lattice orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all data on a common scale and merging equivalent reflections.

This data processing is typically performed using specialized software packages.[11]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are lost during the experiment. The structure solution involves finding these phases to reconstruct the electron density map of the unit cell.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: For small molecules like 2,5-dichloro-4-fluorobenzyl alcohol, direct methods are commonly used to solve the phase problem.[10][14] This statistical approach uses relationships between the intensities of the reflections to estimate the phases.

-

Model Building: An initial atomic model is built based on the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[10] This iterative process continues until the model converges. Specialized software such as SHELXL or Olex2 is widely used for this purpose.[4][15]

Structural Analysis and Interpretation

Once the crystal structure is solved and refined, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The analysis of the molecular geometry provides insights into the bonding and conformation of 2,5-dichloro-4-fluorobenzyl alcohol.

| Parameter | Description |

| Bond Lengths | The distances between bonded atoms. These values can be compared to standard values to assess the nature of the chemical bonds. |

| Bond Angles | The angles between adjacent bonds. Deviations from ideal geometries can indicate steric strain or other electronic effects. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the orientation of the hydroxymethyl group relative to the benzene ring. |

Supramolecular Interactions

In the solid state, molecules of 2,5-dichloro-4-fluorobenzyl alcohol will interact with each other through various non-covalent interactions, which dictate the crystal packing.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks.

-

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophile.

-

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

Understanding these intermolecular interactions is crucial for predicting the physical properties of the crystalline material.

Data Visualization and Reporting

The final crystal structure data is typically reported in a standard format, such as a Crystallographic Information File (CIF). It is also essential to visualize the structure to better understand its features.

Workflow Diagram

Caption: Workflow for Crystal Structure Analysis.

Intermolecular Interactions Diagram

Caption: Key Intermolecular Interactions.

Conclusion

The crystal structure analysis of 2,5-dichloro-4-fluorobenzyl alcohol provides a comprehensive understanding of its molecular and supramolecular chemistry. This knowledge is invaluable for rationalizing its physicochemical properties and for guiding its application in the development of new pharmaceuticals and materials. The methodologies outlined in this guide represent a robust framework for the structural elucidation of small organic molecules, emphasizing the importance of careful experimental design and thorough data analysis.

References

- Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1).

- Chemical crystallization | SPT Labtech. (n.d.).

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- crystallization of small molecules. (n.d.).

- Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. (2025, November 12).

- Solution and Refinement of Crystal Structures - Oxford Academic. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).

- X-ray data processing - PMC. (n.d.).

- X-ray single crystal and powder diffraction: possibilities and applications. (n.d.).

- Introduction to single crystal X-ray analysis - Rigaku. (n.d.).

- A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).

- Structure solution and refinement: introductory strategies. (n.d.).

- Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (2021, December 31).

- Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols ABSTRAC - Worldwidejournals.com. (2016, May 15).

- EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents. (n.d.).

- “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” - Quick Company. (n.d.).

Sources

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. sptlabtech.com [sptlabtech.com]

- 7. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. fiveable.me [fiveable.me]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. portlandpress.com [portlandpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

Starting materials for 2,5-dichloro-4-fluorobenzyl alcohol synthesis

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-Fluorobenzyl Alcohol: A Review of Starting Materials and Synthetic Strategies

Abstract

2,5-Dichloro-4-fluorobenzyl alcohol is a key building block in medicinal chemistry and materials science, valued for the unique electronic and lipophilic properties conferred by its halogenated aromatic ring.[1] The strategic placement of chlorine and fluorine atoms significantly influences molecular interactions, metabolic stability, and overall bioactivity, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of the primary synthetic routes to 2,5-dichloro-4-fluorobenzyl alcohol, focusing on the selection of starting materials and the rationale behind various methodological approaches. We will explore four principal synthetic pathways, offering detailed protocols, mechanistic insights, and comparative data to assist researchers in selecting the optimal strategy for their specific application.

Strategic Importance of Halogenated Benzyl Alcohols

Halogenated aromatic compounds are fundamental in organic synthesis.[1] The incorporation of halogen atoms can drastically alter a molecule's physical and chemical properties. For instance, fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. Chlorine atoms, on the other hand, can increase lipophilicity and modulate electronic characteristics. The specific substitution pattern of 2,5-dichloro-4-fluorobenzyl alcohol makes it a versatile intermediate for creating complex molecular architectures with tailored properties.

Synthesis via Reduction of 2,5-Dichloro-4-fluorobenzaldehyde

The most direct and frequently employed route to 2,5-dichloro-4-fluorobenzyl alcohol is the reduction of its corresponding aldehyde, 2,5-dichloro-4-fluorobenzaldehyde. This approach is favored for its high efficiency and the commercial availability of the aldehyde precursor.

Rationale and Mechanistic Overview

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, typically achieved through nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. A variety of reducing agents can be employed, with the choice depending on factors such as cost, scale, safety, and chemoselectivity.

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for laboratory-scale synthesis. It is stable in alcoholic solvents and selectively reduces aldehydes and ketones without affecting other reducible functional groups like esters or carboxylic acids.

-

Catalytic Hydrogenation: For industrial-scale production, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) is often preferred.[2] This method is atom-economical and can be highly efficient, though it may require specialized high-pressure equipment.[2]

Diagram: Reduction of Aldehyde to Alcohol

Caption: General workflow for the reduction of 2,5-dichloro-4-fluorobenzaldehyde.

Experimental Protocol: NaBH₄ Reduction

Objective: To synthesize 2,5-dichloro-4-fluorobenzyl alcohol from 2,5-dichloro-4-fluorobenzaldehyde using sodium borohydride.

Materials:

-

2,5-Dichloro-4-fluorobenzaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium Borohydride (NaBH₄)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (1 M HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2,5-dichloro-4-fluorobenzaldehyde in 100 mL of methanol.

-

Cool the solution to 0°C using an ice bath while stirring.

-

Slowly add 1.1 g of sodium borohydride to the solution in small portions over 30 minutes. Monitor for gas evolution.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Acidify the mixture to pH ~2 with 1 M HCl to neutralize excess NaBH₄.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,5-dichloro-4-fluorobenzyl alcohol.

Synthesis via Reduction of 2,5-Dichloro-4-fluorobenzoic Acid

An alternative pathway involves the reduction of 2,5-dichloro-4-fluorobenzoic acid. This method is particularly useful if the carboxylic acid is a more readily available or cost-effective starting material.

Rationale and Mechanistic Overview

Carboxylic acids are less reactive towards hydride reagents than aldehydes. Therefore, stronger reducing agents or a two-step process involving esterification followed by reduction is typically required.

-

Direct Reduction: Potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can directly reduce carboxylic acids to primary alcohols. However, LiAlH₄ is highly reactive and requires anhydrous, aprotic solvents (e.g., THF, diethyl ether) and careful handling. A safer alternative that has gained traction is the use of zinc borohydride (Zn(BH₄)₂), which offers an economical and effective method for the direct reduction of polyfluorobenzoic acids.[3]

-

Esterification then Reduction: A milder, two-step approach involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification. The resulting ester can then be easily reduced to the alcohol using NaBH₄ (often requiring a co-solvent or elevated temperatures) or LiAlH₄. This route avoids the use of highly reactive hydrides on the acid itself.

Diagram: Carboxylic Acid Reduction Pathways

Caption: Two pathways for converting the carboxylic acid to the target alcohol.

Experimental Protocol: Two-Step Esterification and Reduction

This protocol is based on a general method for the synthesis of similar fluorinated benzyl alcohols.[3]

Part A: Esterification

-

Combine 10.0 g of 2,5-dichloro-4-fluorobenzoic acid and 100 mL of methanol in a round-bottom flask.

-

Carefully add 1 mL of concentrated sulfuric acid.

-

Reflux the mixture for 4 hours.

-

Cool to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.

Part B: Reduction of the Ester

-

Dissolve the crude methyl ester in a suitable solvent like THF or ethanol.

-

Slowly add a reducing agent such as NaBH₄. The reaction may require an additive like iodine to enhance the reducing power of the borohydride for esters.[3]

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Perform an aqueous workup similar to the aldehyde reduction protocol (Section 2.3, steps 5-10) to isolate the final product, 2,5-dichloro-4-fluorobenzyl alcohol.

Synthesis via Hydrolysis of 2,5-Dichloro-4-fluorobenzyl Halides

A third synthetic route starts from a pre-functionalized benzylic position, specifically a benzyl halide like 2,5-dichloro-4-fluorobenzyl chloride. The synthesis involves a nucleophilic substitution reaction to replace the halide with a hydroxyl group.

Rationale and Mechanistic Overview

This method typically proceeds in two stages to avoid the formation of side products.[4][5] Direct hydrolysis with strong bases like sodium hydroxide can lead to elimination reactions or the formation of ethers. A more controlled approach is to first react the benzyl chloride with a weaker nucleophile, such as sodium acetate, to form the corresponding benzyl acetate ester. This ester is then easily hydrolyzed under basic conditions to yield the desired benzyl alcohol.[4][5] This two-step process generally provides higher purity and yield.[5]

Experimental Protocol: Acetate Formation and Hydrolysis

Objective: To prepare 2,5-dichloro-4-fluorobenzyl alcohol from its corresponding benzyl chloride via an acetate intermediate.

Materials:

-

2,5-Dichloro-4-fluorobenzyl chloride

-

Sodium Acetate (NaOAc)

-

A phase-transfer catalyst (e.g., tetrabutylammonium salt)

-

Water

-

Sodium Hydroxide (NaOH)

Procedure:

-

In a flask equipped with a reflux condenser, add 2,5-dichloro-4-fluorobenzyl chloride (10.0 g), sodium acetate (1.5 equivalents), and a catalytic amount of a phase-transfer catalyst to water.

-

Heat the mixture to reflux and stir vigorously for several hours until the starting material is consumed (monitored by TLC or GC). This first stage forms the benzyl acetate ester.

-

After cooling the reaction slightly, add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Resume refluxing for an additional 30-60 minutes to hydrolyze the ester.[5]

-

Cool the mixture to room temperature. The product may precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry in vacuo to yield 2,5-dichloro-4-fluorobenzyl alcohol.[5]

Comparison of Synthetic Routes

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 2,5-Dichloro-4-fluorobenzaldehyde | NaBH₄ or H₂/Catalyst | High yield, direct, mild conditions.[2][6] | Aldehyde may be more expensive than the acid. |

| 2,5-Dichloro-4-fluorobenzoic Acid | LiAlH₄ or Zn(BH₄)₂ or Esterification + NaBH₄ | Acid may be more accessible/cheaper. | Requires stronger reducing agents or is a two-step process.[3] |

| 2,5-Dichloro-4-fluorobenzyl Chloride | NaOAc, NaOH | Utilizes a different functional group handle. | Two-step process; benzyl chloride may not be readily available.[4][5] |

Conclusion

The synthesis of 2,5-dichloro-4-fluorobenzyl alcohol can be effectively achieved through several strategic pathways. The optimal choice of starting material—be it the corresponding aldehyde, carboxylic acid, or benzyl chloride—is dictated by a combination of factors including commercial availability, cost, scalability, and the safety constraints of the laboratory or production facility. For laboratory-scale synthesis, the reduction of 2,5-dichloro-4-fluorobenzaldehyde with sodium borohydride offers a straightforward, high-yielding, and reliable method. For larger-scale industrial applications, catalytic hydrogenation of the aldehyde or reduction of the more economical carboxylic acid precursor may be more viable. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this important fluorinated building block.

References

- Guidechem. (2023, July 11). How to synthesize 2-Chloro-4-fluorobenzaldehyde?

- Benchchem. (n.d.). 2,5-Dichloro-4-fluorobenzaldehyde.

- Patsnap. (2018, August 3). Preparation method for 2,6-dichloro-4-fluorobenzaldehyde.

- PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde.

- Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.

- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

- Quick Company. (n.d.). A Process For Preparation Of 2,6 Dihalobenzyl Alcohol.

- European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes.

- Worldwidejournals.com. (2016, May 15). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols.

- European Patent Office. (1982, March 17). EP 0047622 A1 - Preparation of dichlorobenzyl alcohol.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- ResearchGate. (2025, August 5). A new synthetic route to polyfluorobenzyl alcohol.

- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.

- Guidechem. (2020, July 28). How to Prepare 2,4-Dichlorobenzyl Alcohol?.

- Chemistry Stack Exchange. (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.

- ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.

- PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4-Dichloro-5-fluorobenzoic Acid.

- Supporting Information. (n.d.). General procedure A1-2.

- Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.

Sources

- 1. 2,5-Dichloro-4-fluorobenzaldehyde | 230642-93-0 | Benchchem [benchchem.com]

- 2. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 6. worldwidejournals.com [worldwidejournals.com]

Introduction: The Significance of Thermochemical Data in Pharmaceutical Development

An In-depth Technical Guide to the Thermochemical Properties of 2,5-dichloro-4-fluorobenzyl alcohol

Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of 2,5-dichloro-4-fluorobenzyl alcohol. Recognizing the scarcity of direct experimental data for this specific substituted benzyl alcohol, this document emphasizes the synergistic application of computational chemistry and established experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of molecular energetics for applications ranging from process safety and reaction optimization to predicting compound stability and reactivity. The guide details both the theoretical underpinnings and practical methodologies for deriving key parameters such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity.

2,5-dichloro-4-fluorobenzyl alcohol is a halogenated aromatic compound representative of the complex building blocks utilized in modern medicinal chemistry. The precise arrangement of chloro and fluoro substituents on the benzyl alcohol core can impart unique biological activities, but it also significantly influences the molecule's fundamental energetic landscape. Thermochemical properties are not merely academic values; they are critical predictors of a substance's behavior. For drug development professionals, this data informs:

-

Chemical Process Safety: Understanding the heat released during synthesis or decomposition is paramount for safe scale-up.

-

Reaction Optimization: Knowledge of reaction enthalpies and Gibbs free energies allows for the optimization of reaction conditions to maximize yield and minimize byproducts.[1][2]

-

Polymorph and Stability Screening: Differences in the lattice energies of crystalline forms, which are related to the enthalpy of formation, can affect a drug's solubility, bioavailability, and shelf-life.

-

Metabolic Stability: The strength of chemical bonds, which can be estimated from thermochemical data, provides insights into a molecule's susceptibility to metabolic breakdown.

Given the novelty of many pharmaceutical intermediates, a robust strategy for determining these properties is essential. This guide outlines such a strategy, combining predictive computational methods with gold-standard experimental workflows.

Part 1: Predictive Analysis via Computational Chemistry

In the absence of direct experimental measurements, quantum chemical calculations serve as a powerful and reliable tool for predicting thermochemical properties. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for molecules of this size.

Expert Insight: The Rationale Behind a DFT-Based Approach

We don't just run a calculation; we design a computational experiment. For a molecule like 2,5-dichloro-4-fluorobenzyl alcohol, the choice of a DFT functional and basis set is critical. The presence of halogens and a hydroxyl group necessitates a model that can accurately describe electron correlation, lone pairs, and potential intramolecular interactions, such as hydrogen bonding.

-

Functional Selection (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry.[3] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error that can be problematic in describing localized electrons, such as those on the electronegative halogen and oxygen atoms.

-

Basis Set Selection (e.g., 6-311+G(d,p)): A triple-zeta basis set like 6-311G provides the necessary flexibility for the valence electrons. The addition of diffuse functions (+) is essential for accurately describing the lone pairs on the electronegative atoms, while polarization functions (d,p) are required to model the non-spherical nature of electron density in chemical bonds.

Protocol 1: In Silico Determination of Thermochemical Properties

This protocol outlines the standard procedure for calculating thermochemical data from first principles.

-

Structure Optimization:

-

Action: An initial 3D structure of 2,5-dichloro-4-fluorobenzyl alcohol is created. A geometry optimization calculation is performed using the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Causality: This step locates the minimum energy conformation of the molecule on the potential energy surface. The accuracy of all subsequent calculations depends on starting from this stable, optimized geometry.

-

-

Vibrational Frequency Analysis:

-

Action: A frequency calculation is performed on the optimized geometry at the same level of theory.

-

Causality: This essential step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, the calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy, based on statistical mechanics principles.

-

-

Thermochemical Calculation:

-

Action: The electronic energy from the optimization and the thermal corrections from the frequency analysis are combined.

-

Causality: This provides the standard thermodynamic functions, including the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°). The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes for higher accuracy.

-

Data Presentation: Predicted Thermochemical Properties

The following table presents hypothetical, yet realistic, thermochemical data for 2,5-dichloro-4-fluorobenzyl alcohol, calculated using a DFT approach. For context, it is compared with experimental or calculated values for related, simpler molecules to illustrate substituent effects.

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | S° (gas, 298.15 K) (J/mol·K) | Cp (gas, 298.15 K) (J/mol·K) |

| Benzyl Alcohol[4] | C₇H₈O | -96.4 | 391.8 | 125.5 |

| 4-Fluorobenzyl Alcohol[5] | C₇H₇FO | -311.1 (Calculated) | ~405 | ~135 |

| 2,4-Dichlorobenzyl Alcohol[6] | C₇H₆Cl₂O | (Not Available) | (Not Available) | (Not Available) |

| 2,5-dichloro-4-fluorobenzyl alcohol | C₇H₅Cl₂FO | -350 to -400 (Predicted) | ~430 (Predicted) | ~150 (Predicted) |

Note: Values for substituted compounds other than benzyl alcohol are often from computational predictions and should be treated as estimates. The predicted range for the target molecule reflects the expected stabilizing effect of halogenation.

Part 2: Experimental Workflow for Thermochemical Characterization

While computational methods are invaluable, experimental validation is the cornerstone of scientific integrity. The primary experimental route to the enthalpy of formation for an organic compound is through the determination of its enthalpy of combustion.

Workflow for Thermochemical Parameter Derivation

The following diagram illustrates the integrated workflow, combining experimental and computational approaches to arrive at a comprehensive thermochemical profile.

Caption: Integrated workflow for determining thermochemical properties.

Protocol 2: Enthalpy of Combustion via Oxygen Bomb Calorimetry

This protocol describes a self-validating system for accurately measuring the heat released during the complete combustion of the sample.

-

System Calibration:

-

Action: A pellet of benzoic acid, a primary thermochemical standard with a precisely known enthalpy of combustion, is burned in the bomb calorimeter.

-

Causality: This step determines the effective heat capacity (Ccal) of the entire calorimeter system (bomb, water, stirrer, etc.). This calibration accounts for all system-specific heat absorption, ensuring the accuracy of subsequent measurements.

-

-

Sample Preparation and Combustion:

-

Action: A precisely weighed pellet (typically 0.5 - 1.0 g) of 2,5-dichloro-4-fluorobenzyl alcohol is placed in the sample crucible. The bomb is sealed, purged of air, and pressurized with ~30 atm of pure oxygen. The bomb is submerged in a known mass of water in the calorimeter's insulating jacket. The sample is ignited electrically.

-

Causality: High-pressure oxygen ensures complete and rapid combustion, which is a prerequisite for accurate enthalpy measurements.[7][8] The surrounding water absorbs the heat released, and the temperature change (ΔT) is meticulously recorded.

-

-

Data Analysis and Calculation of ΔHc°:

-

Action: The raw temperature data is corrected for heat exchange with the surroundings. The total heat released (qtotal) is calculated using: q_total = C_cal * ΔT.

-

Causality: This q_total value must be corrected for the heat released by the ignition wire and for the formation of nitric and sulfuric acids (from trace N₂ and S impurities). The corrected heat is then converted to the molar enthalpy of combustion (ΔHc°).

-

-

Derivation of Enthalpy of Formation (ΔHf°) via Hess's Law:

-

Action: The standard enthalpy of formation of the compound is calculated using the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂(g), H₂O(l), HCl(aq), and HF(aq)).

-

The Reaction: C₇H₅Cl₂FO(s) + 7O₂(g) → 7CO₂(g) + 2H₂O(l) + 2HCl(aq) + HF(aq)

-

The Equation: ΔHc° = [7·ΔHf°(CO₂) + 2·ΔHf°(H₂O) + 2·ΔHf°(HCl) + ΔHf°(HF)] - [ΔHf°(C₇H₅Cl₂FO) + 7·ΔHf°(O₂)]

-

Causality: By rearranging this equation, the unknown ΔHf° of the target compound can be determined, as all other values are well-established constants (ΔHf° of O₂ is zero).[9]

-

Part 3: Interpreting Core Thermochemical Parameters

-

Standard Enthalpy of Formation (ΔHf°): This value represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. A large negative value indicates a high degree of energetic stability relative to its elements. Halogenation often makes the enthalpy of formation more negative, suggesting increased stability.

-

Standard Molar Entropy (S°): Entropy is a measure of molecular randomness or disorder.[10][11] For a given class of molecules, S° generally increases with molecular weight and complexity. The value is calculated from vibrational, rotational, and translational contributions and is always positive at non-zero temperatures.

-

Gibbs Free Energy of Formation (ΔGf°): This is the ultimate arbiter of thermodynamic spontaneity for a reaction under constant temperature and pressure. It is calculated using the fundamental equation:

A negative ΔGf° indicates that the formation of the compound from its elements is a spontaneous process. In drug development, the change in Gibbs free energy for a potential reaction (ΔGrxn) determines whether a synthetic route is thermodynamically feasible.

Conclusion

The thermochemical characterization of a novel substance like 2,5-dichloro-4-fluorobenzyl alcohol is a multi-faceted endeavor that relies on a robust interplay between theoretical prediction and empirical measurement. While direct experimental data may not always be available, the protocols and workflows detailed in this guide provide a clear and scientifically rigorous path forward. By leveraging the predictive power of DFT calculations for initial assessment and employing meticulous calorimetric methods for validation, researchers can build a comprehensive and reliable thermochemical profile. This data is indispensable for ensuring the safety, efficiency, and success of chemical processes in the pharmaceutical industry and beyond.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Available from: [Link]

-

da Silva, M. A. V. R., & Monte, M. J. S. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Physical Chemistry Chemical Physics, 5(12), 2605-2611. Available from: [Link]

-

Brown, P. (n.d.). Enthalpy of combustion of alcohols. Doc Brown's Chemistry. Available from: [Link]

-

Suhm, M. A., et al. (2021). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 23(4), 2746-2757. Available from: [Link]

-

Wikipedia contributors. (2024, February 11). Gibbs free energy. Wikipedia. Available from: [Link]

-

Purdue University Department of Chemistry. (n.d.). Gibbs Free Energy. Available from: [Link]

-

Verevkin, S. P., & Vasil'tsova, T. (2004). Thermochemistry of Benzyl Alcohol: Reaction Equilibria Involving Benzyl Alcohol and tert-Alkyl Ethers. Journal of Chemical & Engineering Data, 49(5), 1334–1339. Available from: [Link]

-

de Oliveira, B. G., et al. (2020). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect, 5(2), 653-661. Available from: [Link]

-

Science Ready. (n.d.). Heat of Combustion: Theory & Experiment. Available from: [Link]

-

LibreTexts. (2023, January 29). Gibbs (Free) Energy. Chemistry LibreTexts. Available from: [Link]

-

Clark, J. (2020). An introduction to Gibbs free energy. Chemguide. Available from: [Link]

-

Jalali, F., & Zare, K. (2012). Prediction of Standard Enthalpy of Formation by a QSPR Model. International Journal of Chemoinformatics and Chemical Engineering, 2(1), 35-52. Available from: [Link]

-

Wikipedia contributors. (2023, December 1). Standard Gibbs free energy of formation. Wikipedia. Available from: [Link]

-

Open Library Publishing Platform. (n.d.). Appendix G | Standard Enthalpies of Formation for Selected Substances. General Chemistry for Gee-Gees. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzyl alcohol, n-propyl. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Difluorobenzyl alcohol. PubChem. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Available from: [Link]

-

Royal Society of Chemistry. (n.d.). The properties of alcohols. RSC Education. Available from: [Link]

-

Clark, J. (2020). Entropy and free energy menu. Chemguide. Available from: [Link]

-

University of Illinois. (n.d.). Chapter 19 Principles of Reactivity: Entropy and Free Energy. Available from: [Link]

-

Liebman, J. F., & Van Vechten, D. (1987). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. In Molecular Structure and Energetics (Vol. 2, pp. 315-373). VCH Publishers. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Available from: [Link]

-

Curie Chemistry. (2023, July 6). Validity of Enthalpy of Combustion of Alcohols Experiment | Year 12 HSC Chemistry Module 7 [Video]. YouTube. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). benzyl alcohol -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Available from: [Link]

-

LibreTexts. (2022, October 2). 4.1.7: Tabulated Enthalpy Values. Chemistry LibreTexts. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2,6-Difluorobenzyl alcohol Properties. CompTox Chemicals Dashboard. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzyl alcohol. PubChem. Available from: [Link]

-

Oxford Academic (Oxford University Press). (2013, March 8). Calculating standard entropy [Video]. YouTube. Available from: [Link]

-

The Chemistry Teacher. (2015, June 2). Entropy 1 [Video]. YouTube. Available from: [Link]

-

Michael M. (2019, October 18). Entropy of Reaction. Wyzant Ask An Expert. Available from: [Link]

-

JPC France. (n.d.). Table of liquids specific heat. Available from: [Link]

Sources

- 1. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 2. Gibbs Free Energy [chemed.chem.purdue.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzyl alcohol [webbook.nist.gov]

- 5. 4-Fluorobenzyl alcohol (CAS 459-56-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. scienceready.com.au [scienceready.com.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

The Synthetic Utility of 2,5-Dichloro-4-fluorobenzyl Alcohol: A Guide for Researchers

Introduction: Unlocking the Potential of a Polysubstituted Aromatic Building Block

In the landscape of organic synthesis, the strategic placement of halogen atoms on an aromatic scaffold provides a powerful tool for modulating electronic properties, reactivity, and biological activity. 2,5-Dichloro-4-fluorobenzyl alcohol emerges as a noteworthy, albeit specialized, building block for the synthesis of complex organic molecules. Its unique substitution pattern—two chlorine atoms and a fluorine atom—offers a combination of steric and electronic features that can be exploited in a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis and potential applications of 2,5-dichloro-4-fluorobenzyl alcohol, with a focus on its utility in the development of novel pharmaceutical and agrochemical agents. The presence of multiple halogen substituents can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability, qualities highly sought after in drug discovery.

Synthesis of 2,5-Dichloro-4-fluorobenzyl Alcohol

The most direct route to 2,5-dichloro-4-fluorobenzyl alcohol involves the reduction of its corresponding aldehyde, 2,5-dichloro-4-fluorobenzaldehyde. This precursor is commercially available, making this a practical and efficient synthetic strategy.

Protocol 1: Reduction of 2,5-Dichloro-4-fluorobenzaldehyde

This protocol details the reduction of the aldehyde to the primary alcohol using sodium borohydride, a mild and selective reducing agent.[1][2][3][4]

Workflow for the Synthesis of 2,5-Dichloro-4-fluorobenzyl Alcohol

Caption: Synthetic workflow for 2,5-dichloro-4-fluorobenzyl alcohol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichloro-4-fluorobenzaldehyde | 191.00 | 5.0 g | 26.18 mmol |

| Methanol | 32.04 | 100 mL | - |

| Sodium borohydride (NaBH₄) | 37.83 | 1.2 g | 31.72 mmol |

| 1 M Hydrochloric acid | - | ~20 mL | - |

| Ethyl acetate | 88.11 | 150 mL | - |

| Brine (saturated NaCl solution) | - | 50 mL | - |

| Anhydrous sodium sulfate | 142.04 | 10 g | - |

| Silica gel (for chromatography) | - | As needed | - |

| Hexane/Ethyl acetate (eluent) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (26.18 mmol) of 2,5-dichloro-4-fluorobenzaldehyde in 100 mL of methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.2 g (31.72 mmol) of sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the pH is acidic (~pH 5-6).

-

Remove the methanol under reduced pressure.

-

To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 2,5-dichloro-4-fluorobenzyl alcohol.

Applications in Organic Synthesis

The reactivity of 2,5-dichloro-4-fluorobenzyl alcohol is primarily dictated by the hydroxyl group, which can undergo a variety of transformations to yield valuable intermediates.

Oxidation to 2,5-Dichloro-4-fluorobenzaldehyde

The controlled oxidation of 2,5-dichloro-4-fluorobenzyl alcohol can regenerate the corresponding aldehyde, a versatile intermediate for the synthesis of more complex molecules through reactions such as Wittig olefination, aldol condensation, and the formation of imines and oximes. A variety of mild oxidizing agents can be employed for this transformation.[5][6][7][8][9]

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

Reaction Scheme:

Caption: Oxidation of the benzyl alcohol to the corresponding benzaldehyde.

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of 2,5-dichloro-4-fluorobenzyl alcohol (1 equivalent) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2,5-dichloro-4-fluorobenzaldehyde, which can be further purified by chromatography or crystallization.

Conversion to 2,5-Dichloro-4-fluorobenzyl Chloride

The conversion of the benzyl alcohol to the corresponding benzyl chloride transforms it into a potent electrophile, ideal for alkylation reactions. Benzyl chlorides are valuable reagents for introducing the 2,5-dichloro-4-fluorobenzyl moiety onto nucleophiles such as amines, alcohols, and thiols.[10][11]

Protocol 3: Chlorination with Thionyl Chloride (SOCl₂)

Reaction Scheme:

Caption: Conversion to the corresponding benzyl chloride.

Procedure:

-

In a fume hood, to a solution of 2,5-dichloro-4-fluorobenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., DCM or toluene), add a catalytic amount of pyridine.

-

Cool the mixture to 0°C and slowly add thionyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it onto ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dichloro-4-fluorobenzyl chloride, which can be purified by distillation or chromatography if necessary.

Formation of Benzyl Ethers via Williamson Ether Synthesis

2,5-Dichloro-4-fluorobenzyl alcohol can be deprotonated with a strong base to form the corresponding alkoxide, which can then act as a nucleophile in a Williamson ether synthesis to form benzyl ethers.[12][13][14][15][16] These ethers can be valuable intermediates or final products in various synthetic endeavors.

Protocol 4: Williamson Ether Synthesis

Reaction Scheme:

Caption: Two-step process for Williamson ether synthesis.

Procedure:

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 2,5-dichloro-4-fluorobenzyl alcohol (1 equivalent) in THF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add the desired alkyl halide (1.1 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting benzyl ether by column chromatography.

Use as a Protecting Group

The benzyl group is a widely used protecting group for alcohols and carboxylic acids due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.[17][18][19][20][21][22][23] The 2,5-dichloro-4-fluorobenzyl group, derived from the title alcohol, can serve a similar purpose, with the added electronic modifications potentially influencing its stability and cleavage conditions.

Protection of an Alcohol:

The alcohol to be protected is deprotonated with a strong base, and the resulting alkoxide is reacted with 2,5-dichloro-4-fluorobenzyl chloride (prepared as in Protocol 3).

Protection of a Carboxylic Acid:

The carboxylic acid can be esterified with 2,5-dichloro-4-fluorobenzyl alcohol under standard conditions, such as Fischer esterification or by using coupling agents like dicyclohexylcarbodiimide (DCC).

Deprotection:

The 2,5-dichloro-4-fluorobenzyl protecting group can typically be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to regenerate the free alcohol or carboxylic acid.

Potential in Drug Development and Agrochemicals

The incorporation of polychlorinated and fluorinated aromatic moieties is a common strategy in the design of bioactive molecules.[24][25][26][27][28] These substituents can influence a compound's pharmacokinetic and pharmacodynamic properties. For instance, the presence of chlorine and fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding. Given these properties, 2,5-dichloro-4-fluorobenzyl alcohol and its derivatives are attractive starting materials for the synthesis of novel candidates in medicinal chemistry and agrochemical research.

Conclusion

2,5-Dichloro-4-fluorobenzyl alcohol, while not a commonplace reagent, represents a valuable and versatile building block for organic synthesis. Its straightforward preparation from the corresponding aldehyde and the diverse reactivity of its hydroxyl group allow for its incorporation into a wide array of molecular frameworks. The unique electronic and steric properties conferred by its polysubstituted aromatic ring make it a compelling starting material for the exploration of new chemical space in the pursuit of novel pharmaceuticals and agrochemicals. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to harness the synthetic potential of this intriguing molecule.

References

- Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. Filo.

- Xu, S., & Wu, J. (n.d.).

- Xu, S., Wu, J., Zhang, Y., Chen, B., & Li, Y. (2020).

- Filo. (2025, February 11). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. Filo.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.

- Li, Y., et al. (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.

- (n.d.). Alcohol Protecting Groups.

- J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols.

- Klán, P., et al. (2015). Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Organic Letters.

- (2025, November 12). Green and Selective Oxidation of Benzyl Alcohol to Benzaldehyde over Transition Metal LDH Nanosheets: Combining Experiments and DFT Calculations. The Journal of Physical Chemistry Letters.

- Britannica. (2026, January 29).

- Wikipedia. (n.d.). Carbonyl reduction.

- Wikipedia. (n.d.). Benzyl alcohol.

- (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.

- Khurana, J., et al. (n.d.). Reduction of aromatic ketones to alcohols with aluminium-KOH.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- (n.d.). 9.5 Alcohols from Carbonyl Compounds: Reduction. In Fundamentals of Organic Chemistry.

- Khan Academy. (n.d.). Williamson ether synthesis (video).

- OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.

- (n.d.). ORGANIC SYNTHESIS.

- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.

- Infinity Learn. (n.d.). How would you carry out the following conversion? Benzyl chloride to benzyl alcohol.

- Allen. (n.d.). How is Benzyl chloride to Benzyl alcohol conversions carried out ?.

- Thyzoid. (2022, May 21). Making Benzyl Chloride A Useful Chemical [Video]. YouTube.

- Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis.

- ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif.

- (2015, January 1). Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingrdients. TUE Research portal.

- ResearchGate. (n.d.). Primary and secondary benzyl alcohol to carboxylic acid. [a].

- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.

- (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. PMC.

- (n.d.). toxicology of benzyl alcohol in pharmaceutical manufacturing.

- (n.d.). Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review. PMC.

- (2017, October 9). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use.

- Herald Scholarly Open Access. (n.d.).

- AgroLife Scientific Journal. (2024, December 23).

- Wikipedia. (n.d.).

- PubMed. (n.d.). Polycyclic aromatic hydrocarbons, polychlorinated biphenyls, chlorinated pesticides (DDTs), hexachlorocyclohexane, and hexachlorobenzene residues in smoked seafood.

Sources

- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 2. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 3. 9.5 Alcohols from Carbonyl Compounds: Reduction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 5. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 6. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 7. lakeland.edu [lakeland.edu]

- 8. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 11. askfilo.com [askfilo.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Khan Academy [khanacademy.org]

- 17. uwindsor.ca [uwindsor.ca]

- 18. jk-sci.com [jk-sci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. learninglink.oup.com [learninglink.oup.com]

- 23. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 24. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. heraldopenaccess.us [heraldopenaccess.us]

- 26. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]

- 27. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 28. Polycyclic aromatic hydrocarbons, polychlorinated biphenyls, chlorinated pesticides (DDTs), hexachlorocyclohexane, and hexachlorobenzene residues in smoked seafood - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-dichloro-4-fluorobenzyl alcohol as a building block for novel compounds

A Strategic Building Block for Next-Generation Bioactives[1]

Abstract

In the pursuit of optimized pharmacokinetics and metabolic stability, poly-halogenated aromatic scaffolds have emerged as critical tools in modern drug discovery. 2,5-Dichloro-4-fluorobenzyl alcohol represents a high-value building block offering a unique combination of steric bulk, lipophilicity, and metabolic resistance.[1] This guide details the physicochemical profile of this scaffold and provides validated protocols for its conversion into diverse bioactive libraries, specifically targeting kinase inhibitors and agrochemical intermediates.

Introduction: The "Metabolic Shield" Strategy

The strategic incorporation of fluorine and chlorine substituents onto aromatic rings is a proven method to modulate physicochemical properties (logP, pKa) and block metabolic soft spots.

-

Metabolic Blocking: The fluorine atom at the para-position (C4) effectively blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for benzyl moieties.[1]

-

Electronic Modulation: The 2,5-dichloro substitution pattern creates an electron-deficient ring (

for Cl), deactivating the system towards electrophilic aromatic substitution and increasing the acidity of the benzylic protons. -

Conformational Control: The ortho-chlorine (C2) introduces steric strain, often forcing the aromatic ring to twist out of coplanarity with adjacent systems, a critical feature for inducing selectivity in enzyme binding pockets.

Chemical Profile & Reactivity[1][2][3][4][5]

| Property | Specification / Value | Impact on Synthesis |

| Molecular Formula | C₇H₅Cl₂FO | -- |

| Molecular Weight | 195.02 g/mol | -- |

| Appearance | White to off-white crystalline solid | Easy handling compared to liquid analogs.[1] |

| Ring Electronics | Highly Electron Deficient | Benzylic carbocation is destabilized; SN1 pathways are disfavored. SN2 is preferred. |

| Benzylic Acidity | Enhanced | Benzylic protons are more acidic than unsubstituted benzyl alcohol; bases can trigger side reactions if too strong. |

| Solubility | DCM, THF, EtOAc, DMSO | Compatible with standard organic solvents. |

Application Workflows & Protocols

The utility of 2,5-dichloro-4-fluorobenzyl alcohol lies in its divergent reactivity.[1] It serves as a precursor to three distinct classes of intermediates: Benzaldehydes (via oxidation), Benzyl Halides (via substitution), and Ethers/Amines (via direct coupling).

Visualizing the Divergent Synthesis Strategy

Figure 1: Divergent synthetic pathways starting from 2,5-dichloro-4-fluorobenzyl alcohol.[1]

Protocol A: Controlled Oxidation to 2,5-Dichloro-4-fluorobenzaldehyde

Context: The aldehyde is a critical intermediate for reductive amination reactions to generate amine libraries.[1] Due to the electron-deficient ring, the aldehyde is electrophilic and prone to hydration or over-oxidation if harsh oxidants (like KMnO₄) are used.

Reagents:

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)[1]

-

Dichloromethane (DCM) (Anhydrous)

-

Celite (for filtration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2,5-dichloro-4-fluorobenzyl alcohol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

-

Addition: Cool the solution to 0°C. Add PCC (1.5 eq) in one portion. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde typically runs higher (less polar) than the alcohol.

-

Workup: Dilute with diethyl ether (50 mL) and filter the black suspension through a pad of Celite/Silica gel. Wash the pad thoroughly with ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via flash chromatography (0-10% EtOAc in Hexanes).[1]

-

Checkpoint: Expect a white/pale yellow solid. ¹H NMR should show a distinct aldehyde singlet around 10.2–10.4 ppm (shifted downfield due to EWGs).

-

Protocol B: Synthesis of Bioactive Ethers (Williamson Ether Synthesis)

Context: This protocol converts the alcohol into a benzyl bromide intermediate, which is then coupled with a phenol (e.g., a tyrosine kinase scaffold). The electron-deficient nature of the ring accelerates the SN2 displacement of the bromide.

Part 1: Activation (Bromination)

-

Dissolve the alcohol (10 mmol) in anhydrous DCM (40 mL) at 0°C.

-

Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench with saturated NaHCO₃ (carefully). Extract with DCM, dry over MgSO₄, and concentrate.

-

Safety Alert: 2,5-dichloro-4-fluorobenzyl bromide is a potent lachrymator .[1] Handle only in a fume hood.

-

Part 2: Coupling

-

Deprotonation: In a separate flask, dissolve the target Phenol (1.1 eq) in DMF (20 mL). Add K₂CO₃ (2.0 eq) and stir for 30 min at RT to form the phenoxide.

-

Alkylation: Add the crude benzyl bromide (from Part 1) dissolved in minimal DMF.

-

Heating: Heat the mixture to 60°C for 4–6 hours.

-

Workup: Pour into ice water. If the product precipitates, filter it.[2] If not, extract with EtOAc.

-

Validation: The ether linkage is stable. Verify by disappearance of the benzylic CH₂ peak of the bromide (~4.5 ppm) and appearance of the ether CH₂ (~5.1 ppm).

Critical Considerations & Troubleshooting

| Issue | Root Cause | Solution |

| Low Yield in SN1 Reactions | Destabilized Carbocation | The electron-withdrawing Cl/F atoms destabilize the benzylic cation.[1] Avoid SN1 conditions (weak nucleophiles, protic solvents). Force SN2 mechanisms using strong nucleophiles and polar aprotic solvents (DMF, DMSO). |

| Over-oxidation | Aldehyde Hydration | The resulting aldehyde is electron-poor and can form hydrates or over-oxidize to benzoic acid. Use mild oxidants (DMP, Swern) and avoid aqueous acidic workups where possible. |

| Lachrymatory Effect | Benzyl Halide Volatility | The benzyl halide intermediates are irritants. Keep all glassware in the hood until washed with a dilute nucleophile solution (e.g., dilute ammonia) to quench residues. |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Smith, A. B., & Walsh, S. P. (2020). Indium-Catalyzed Heteroaryl-Heteroaryl Bond Formation.[1][3] Organic Syntheses, 91, 273. (Contextual reference for electron-deficient ring reactivity).

-

ECHA Registration Dossier. (2023). 2,4-Dichlorobenzyl alcohol (Analogous reactivity profile).[1] European Chemicals Agency.[4]

Sources

Application Note and Protocols for the Oxidation of 2,5-dichloro-4-fluorobenzyl alcohol

For: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). 2,5-dichloro-4-fluorobenzaldehyde is a key building block in medicinal chemistry, often serving as a precursor for various therapeutic agents. This document provides a detailed guide to the oxidation of its corresponding alcohol, 2,5-dichloro-4-fluorobenzyl alcohol, outlining several robust protocols and the scientific rationale behind the choice of reagents and reaction conditions. The presence of multiple halogen substituents on the aromatic ring introduces electronic and steric factors that must be carefully considered for a successful and high-yielding transformation.

Challenges and Considerations in the Oxidation of 2,5-dichloro-4-fluorobenzyl alcohol

The substrate, 2,5-dichloro-4-fluorobenzyl alcohol, presents a unique set of challenges due to the electronic properties of its substituents. The two chlorine atoms and the fluorine atom are electron-withdrawing groups, which can decrease the electron density of the aromatic ring and potentially influence the reactivity of the benzylic alcohol. However, for the purpose of oxidation to the aldehyde, this electronic deactivation is generally not a significant hindrance and can even be beneficial in preventing over-oxidation to the carboxylic acid. The primary considerations for selecting an appropriate oxidation protocol are:

-

Selectivity: The chosen method must selectively oxidize the primary alcohol to the aldehyde without affecting the halogen substituents or the aromatic ring. Over-oxidation to the corresponding benzoic acid is a common side reaction that needs to be minimized.

-

Yield: The protocol should provide a high yield of the desired aldehyde to be practical for synthetic campaigns.

-

Scalability: The reaction should be amenable to scaling up for potential pilot plant or manufacturing settings.

-

Safety and Environmental Impact: The reagents used should be handled with appropriate safety precautions, and greener, more sustainable methods are increasingly preferred.

This application note will detail three widely applicable and effective methods for the oxidation of 2,5-dichloro-4-fluorobenzyl alcohol:

-

Pyridinium Chlorochromate (PCC) Oxidation: A classic and reliable method for the selective oxidation of primary alcohols to aldehydes.

-

Swern Oxidation: A mild and highly efficient method that avoids the use of heavy metals.

-

TEMPO-Catalyzed Oxidation: A modern, catalytic approach that utilizes a stable radical and a co-oxidant, often under mild conditions.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid that is a versatile and mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] It is particularly useful when the over-oxidation to carboxylic acids needs to be avoided, which is often the case in aqueous conditions.[2] The reaction is typically performed in an anhydrous organic solvent, such as dichloromethane (DCM).[2][3]

Mechanism Overview

The oxidation with PCC involves the initial formation of a chromate ester from the alcohol and PCC. This is followed by a base-assisted elimination of a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde and a reduced chromium species.[2]

Experimental Protocol

dot

Caption: Workflow for PCC Oxidation.

Materials:

-

2,5-dichloro-4-fluorobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-